molecular formula C19H25NO10 B15137719 Ac4GalNAlk

Ac4GalNAlk

Cat. No.: B15137719
M. Wt: 427.4 g/mol
InChI Key: PODQGPKRSTUNAT-ILNABNIYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ac4GalNAlk involves the chemical modification of monosaccharides, which are fed to living cells as hydrophobic caged analogues that cross the plasma membrane. Once deprotected by (thio-)esterases, these monosaccharides are metabolically activated and introduced into the glycome by the activity of glycosyltransferases . The biosynthetic salvage pathway of N-acetylgalactosamine derivatives features the kinase GALK2 and the pyrophosphorylases AGX1/2 .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the compound is synthesized in research laboratories using metabolic engineering techniques to enhance the efficiency of nucleotide-sugar biosynthesis .

Chemical Reactions Analysis

Types of Reactions: Ac4GalNAlk undergoes various chemical reactions, including bioorthogonal ligation using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the visualization and characterization of glycoconjugates .

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include Cu(I) catalysts for the azide-alkyne cycloaddition. The reaction conditions typically involve mild temperatures and neutral pH to ensure the stability of the compound and the efficiency of the reaction .

Major Products Formed: The major products formed from the reactions involving this compound are glycoproteins that have been labeled with bioorthogonal markers. These labeled glycoproteins can be further analyzed to study protein glycosylation and other cellular processes .

Scientific Research Applications

Ac4GalNAlk is widely used in scientific research for studying glycosylation and glycoproteins. It serves as a metabolic chemical reporter (MCR) that is efficiently converted into UDP-Ac4GalNAlk in cells expressing the engineered pyrophosphorylase mut-AGX1. This conversion allows for the incorporation of this compound into glycoproteins, facilitating the study of protein glycosylation and other cellular processes .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Ac4GalNAlk include Ac4GlcNAlk and Ac4ManNAlk. These compounds are also used in metabolic oligosaccharide engineering for studying protein glycosylation .

Uniqueness: this compound is unique due to its specific alkyne labeling, which allows for efficient bioorthogonal cell surface labeling and the study of glycoproteins. The engineered pyrophosphorylase AGX1 boosts nucleotide-sugar biosynthesis, increasing the efficiency of bioorthogonal labeling by up to two orders of magnitude compared to other MOE reagents .

Properties

Molecular Formula

C19H25NO10

Molecular Weight

427.4 g/mol

IUPAC Name

[(2R,3R,4R,5R)-3,4,6-triacetyloxy-5-(pent-4-ynoylamino)oxan-2-yl]methyl acetate

InChI

InChI=1S/C19H25NO10/c1-6-7-8-15(25)20-16-18(28-12(4)23)17(27-11(3)22)14(9-26-10(2)21)30-19(16)29-13(5)24/h1,14,16-19H,7-9H2,2-5H3,(H,20,25)/t14-,16-,17+,18-,19?/m1/s1

InChI Key

PODQGPKRSTUNAT-ILNABNIYSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OC(=O)C)NC(=O)CCC#C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CCC#C)OC(=O)C)OC(=O)C

Origin of Product

United States

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